2-(4-Chlorophenyl)azetidine hydrochloride
Overview
Description
2-(4-Chlorophenyl)azetidine hydrochloride, also known as PCA, is a compound with a number of interesting and potentially useful properties. It is a four-membered nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of azetidines, such as 2-(4-Chlorophenyl)azetidine hydrochloride, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The molecular formula of 2-(4-Chlorophenyl)azetidine hydrochloride is C9H11Cl2N . The structure of this compound can be found in databases such as PubChem .Chemical Reactions Analysis
Azetidines, including 2-(4-Chlorophenyl)azetidine hydrochloride, are known for their unique reactivity that can be triggered under appropriate reaction conditions . The reactivity of azetidines is driven by a considerable ring strain . The synthesis of azetidines via photochemical [2+2] cycloadditions, also referred to as aza Paternò–Büchi reactions, remains a challenge .Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
2-(4-Chlorophenyl)azetidine hydrochloride and related azetidine compounds are significant in the field of medicinal chemistry. They are used in synthesizing various biologically active compounds. For instance, azetidines are synthesized from acyclic precursors like γ-haloamines, γ-aminoalcohols, and β-aminoallenes and are precursors of β-amino acids, amides, and other heterocyclic compounds. These syntheses have led to applications in producing antibiotics, enzyme inhibitors, anticancer agents, and hypoglycemic agents (Singh, D’hooghe, & Kimpe, 2008).
Biological Activity
Azetidine derivatives have been studied for their biological activity, including antibacterial and anticonvulsant properties. Novel azetidinones, synthesized through condensation reactions, have shown promise in these areas (Rajasekaran & Murugesan, 2006).
Ring Transformation and Rearrangement
2-(4-Chlorophenyl)azetidine hydrochloride and its derivatives are used in various ring transformation and rearrangement reactions. For example, the synthesis of new 2-(haloalkyl)azetidines has been used to create stereospecifically defined five- and six-membered azaheterocycles (Van Brabandt, Van Landeghem, & Kimpe, 2006).
Role in Organic Synthesis
Azetidines, including 2-(4-Chlorophenyl)azetidine hydrochloride, are important in organic synthesis. They are involved in cycloaddition reactions, such as the aza Paternò-Büchi reaction, to form functionalized azetidines. This is crucial for incorporating azetidines into pharmaceutical lead structures (Becker, Richardson, & Schindler, 2019).
Application in Synthesis of Chiral Compounds
Azetidines, such as 2-(4-Chlorophenyl)azetidine hydrochloride, are used in the synthesis of chiral compounds. The stereoselectivity in such syntheses is crucial for producing specific pharmaceuticals and other biologically active molecules (Qi Chuan-min, Yang Ling-chun, & Sun Peng-li, 2010).
properties
IUPAC Name |
2-(4-chlorophenyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPCRGUALNXMLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)azetidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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